2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound “2-((3,5-bis(Trifluoromethyl)phenyl)amino)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a carboxylic acid group. It also has an amino group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, and the amino group could be involved in various reactions such as amide bond formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the trifluoromethyl groups could influence its lipophilicity .Scientific Research Applications
Catalyst in Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines. This catalytic process is notable for its role in α-dipeptide synthesis, highlighting the ortho-substituent of boronic acid's key role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Novel Amino(Carboxy) Radicals
Research has led to the synthesis of monomeric (amino)(carboxy) radicals featuring carbonyl substituents with varying electron-withdrawing properties, such as the 3,5-bis(trifluoromethyl)phenyl group. These compounds exhibit significant air persistence, challenging previous assumptions about the high air sensitivity of (amino)(carboxy) radicals. This discovery opens new avenues for the application of these radicals in various chemical processes, including potential environmental and material sciences applications (Mahoney et al., 2015).
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking secondary structures of proteins, such as helices and β-sheets, through a versatile chemical synthesis route. This synthesis method is centered on cross-Claisen condensations, enabling the introduction of a wide variety of lateral chains, thus providing a flexible approach for the design and development of peptidomimetics and other biomolecular structures (Mathieu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O2S/c13-11(14,15)5-1-6(12(16,17)18)3-7(2-5)19-10-20-8(4-23-10)9(21)22/h1-4H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIYARREMADFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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